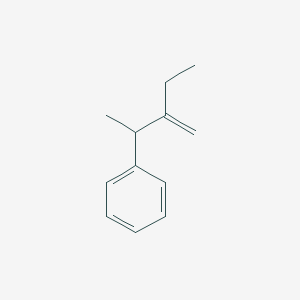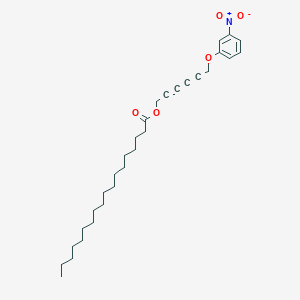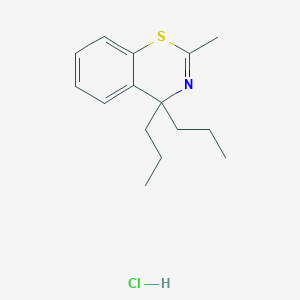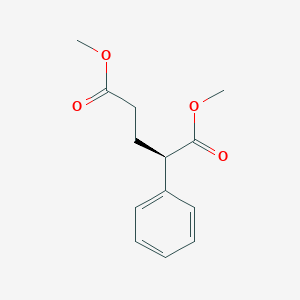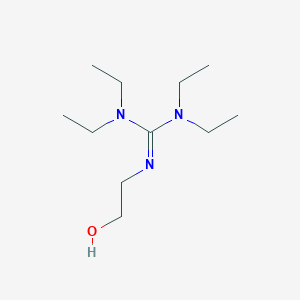
N,N,N',N'-Tetraethyl-N''-(2-hydroxyethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of tetraethyl and hydroxyethyl groups attached to the guanidine core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine typically involves the reaction of guanidine with ethylating agents and hydroxyethylating agents. One common method is the reaction of guanidine with diethyl sulfate and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are often employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted guanidines depending on the reagents used.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its strong basicity allows it to act as a proton acceptor in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: Another guanidine derivative with similar basicity but different alkyl groups.
N,N,N’,N’-Tetraethylguanidine: Lacks the hydroxyethyl group, resulting in different chemical properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups, used as a chelating agent.
Propriétés
Numéro CAS |
55467-93-1 |
|---|---|
Formule moléculaire |
C11H25N3O |
Poids moléculaire |
215.34 g/mol |
Nom IUPAC |
1,1,3,3-tetraethyl-2-(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C11H25N3O/c1-5-13(6-2)11(12-9-10-15)14(7-3)8-4/h15H,5-10H2,1-4H3 |
Clé InChI |
OOFGCKIHDHAIJT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=NCCO)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


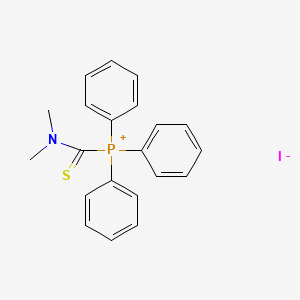
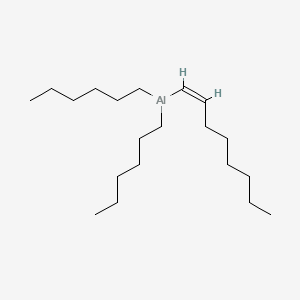
-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
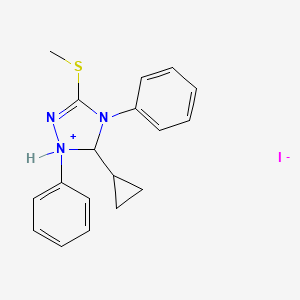
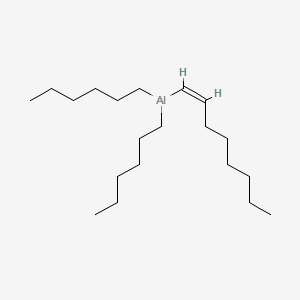
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
